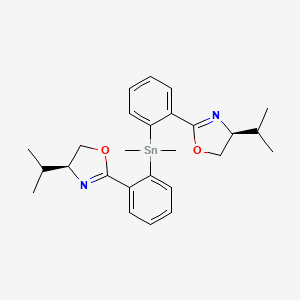
bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is an organotin compound characterized by the presence of two oxazoline rings attached to a central tin atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tin center, leading to the formation of tin oxides.
Reduction: Reduction reactions can also occur, especially in the presence of strong reducing agents, resulting in the formation of lower oxidation state tin compounds.
Substitution: The oxazoline rings can participate in substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Lower oxidation state tin compounds and modified oxazoline derivatives.
Substitution: New organotin compounds with different substituents on the oxazoline rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows for selective catalysis, making it valuable in synthetic chemistry.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent
Medicine: The compound’s potential as an anticancer agent is being explored. Its ability to interact with cellular components and disrupt cellular processes makes it a promising candidate for cancer therapy.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as coatings and adhesives. Its unique properties contribute to the enhanced performance of these materials.
Mécanisme D'action
The mechanism of action of bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets, such as enzymes and cellular membranes. The oxazoline rings facilitate binding to specific sites on these targets, leading to the inhibition or activation of various biochemical pathways. The tin center plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Bisphenol A: Used in the production of plastics and resins.
Bis(2,6-dimethylphenyl)phosphinoethane: Used as a ligand in coordination chemistry.
Bisphenol S: An alternative to bisphenol A with similar applications.
Uniqueness: Bis(2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of oxazoline rings and a central tin atom. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Formule moléculaire |
C26H34N2O2Sn |
|---|---|
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
dimethyl-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*3-6,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
Clé InChI |
NXMVIGJENRBOIQ-WYGNBYAASA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=N[C@H](CO4)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2[Sn](C)(C)C3=CC=CC=C3C4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



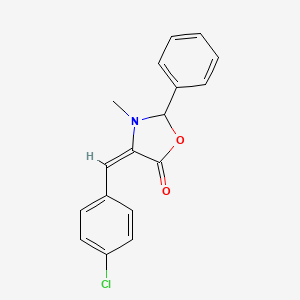
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)

![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)
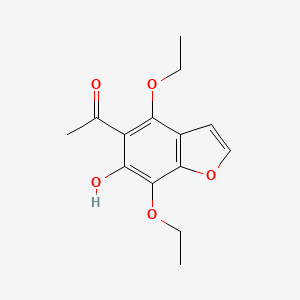
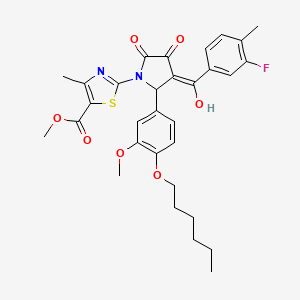
![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)
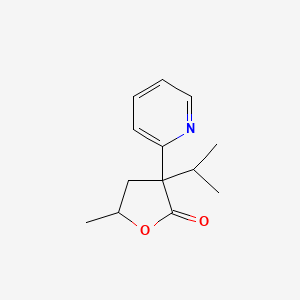
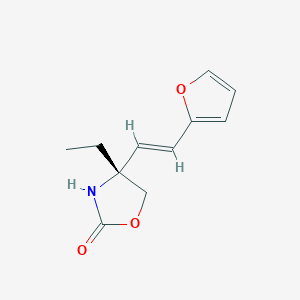
![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
